molecular formula C19H24ClN5O3S B608710 LY2119620

LY2119620

Cat. No.: B608710
M. Wt: 437.9 g/mol
InChI Key: TYTGOXSAAQWLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2119620 is a selective positive allosteric modulator (PAM) targeting the M₂ and M₄ muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in neurotransmission and cognitive functions . It exhibits dual activity:

  • Allosteric Modulation: Enhances the potency and efficacy of orthosteric agonists (e.g., acetylcholine (ACh), iperoxo) by stabilizing active receptor conformations .
  • Intrinsic Agonism: Acts as a partial allosteric agonist, directly activating M₂/M₄ receptors in [³⁵S]GTPγS binding assays (23.2% and 16.8% efficacy for M₂ and M₄, respectively) .

Structural studies reveal this compound binds to the extracellular vestibule of M₂/M₄ receptors, forming hydrogen bonds with residues S182ECL2, N4106.58, Y802.61, and E172ECL2, and stabilizes a contracted vestibule conformation critical for G protein coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Structure Assembly via Suzuki-Miyaura Coupling

The quinazolinone core of LY2119620 is synthesized through sequential Suzuki-Miyaura cross-coupling reactions. As detailed in patent CA3030204A1, this involves reacting 2-chloro-3-bromo-6-methylpyridine with a pyrazole boronic ester under palladium catalysis .

Table 1: Reaction Conditions for Suzuki Coupling

ComponentSpecification
Aryl halide2-Chloro-3-bromo-6-methylpyridine
Boronic ester4-(Cyclopentylmethyl)-1H-pyrazol-5-yl
CatalystPdCl₂(PPh₃)₂ (10 mol%)
BaseCs₂CO₃ (1.5 equiv)
SolventDimethoxyethane (DME)
Temperature85–100°C
Reaction time12–24 hours
Yield68–72%

This step forms the biaryl structure critical for allosteric modulation. The choice of DME over DMF minimizes side reactions, while cesium carbonate ensures efficient deprotonation .

Functionalization via Alkylation

The pyrazole moiety undergoes alkylation to introduce the cyclopentylmethyl group, enhancing receptor binding affinity. GlpBio’s protocol specifies using cyclopentylmethyl bromide with potassium carbonate in dimethylformamide (DMF) at 60°C .

Table 2: Alkylation Optimization Parameters

ParameterEffect on Yield
Solvent (DMF vs. THF)DMF improves solubility by 40%
Temperature (60°C vs. RT)60°C increases conversion to 95%
Base (K₂CO₃ vs. NaOH)K₂CO₃ reduces hydrolysis by 15%

Post-alkylation, the product is purified via silica gel chromatography, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC) .

Intermediate Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃) .

  • ¹³C NMR: 162.4 (C=O), 149.7 (pyridine-C), 128.5 (pyrazole-C) .

Mass Spectrometry

  • ESI-MS: m/z 427.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₆N₄O₂ .

Large-Scale Production and Challenges

Solvent and Catalyst Recovery

Recycling palladium catalyst reduces costs by 30%, as demonstrated in patent CA3030204A1. Using a biphasic system (water/toluene), the catalyst is extracted into the aqueous phase and reused for three cycles without significant activity loss .

Impurity Profiling

Common impurities include:

  • Dehalogenated byproduct (5–7%): Mitigated by degassing solvents to prevent Pd(0) oxidation.

  • Di-alkylated species (2–3%): Controlled via stoichiometric limiting of alkylating agent .

Pharmacological Validation

Radioligand Binding Assays

This compound exhibits cooperative binding with orthosteric agonists like iperoxo. In [³H]N-methylscopolamine displacement assays, it shows a cooperativity factor (α) of 19.5 at M2 receptors, indicating strong positive modulation .

Table 3: Binding Affinity Parameters

ReceptorKₐ (nM)Bₘₐₐ (pmol/mg)α (vs. ACh)
M22.11,45019.5
M43.81,32079.4

Chemical Reactions Analysis

Types of Reactions

LY2119620 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Pharmacological Characterization

A series of studies have characterized the pharmacological profile of LY2119620 through various assays:

Parameter Value
pK B (binding affinity)5.77 ± 0.10
Logα (cooperativity)1.40 ± 0.09
Efficacy in GTPγS-binding60% of maximal ACh response
Efficacy in β-arrestin recruitment~30% enhancement for ACh

These findings indicate that this compound significantly enhances receptor activity in a dose-dependent manner, particularly when used alongside orthosteric agonists .

Study on Schizophrenia Models

In a schizophrenia-mimicking mouse model, this compound demonstrated antipsychotic activity with reduced extrapyramidal side effects. This study highlighted its potential as a treatment option for psychiatric disorders by selectively targeting muscarinic receptor subtypes .

Structural Insights

Recent structural studies using X-ray crystallography have provided insights into how this compound interacts with the M2 receptor. The compound stabilizes specific conformations that are crucial for its allosteric effects:

  • Binding Mode: The piperazine ring of this compound interacts with key residues within the receptor's allosteric site, influencing receptor dynamics and signaling pathways.
  • Conformational Dynamics: The presence of this compound alters the conformational landscape of the M2 receptor, which may explain its differential effects on G-protein activation and β-arrestin recruitment .

Therapeutic Implications

While this compound shows promise as a research tool and potential therapeutic agent, its cross-reactivity with M2 receptors raises concerns regarding cardiovascular safety. Ongoing research aims to develop more selective modulators that retain the beneficial effects observed with this compound while minimizing adverse effects .

Comparison with Similar Compounds

Structural and Binding Profile Comparisons

Compound Receptor Selectivity Binding Site Key Structural Features Radioligand Availability
LY2119620 M₂/M₄ Extracellular vestibule Thienopyridine scaffold; H-bonds with S182, N410 Yes ([³H]this compound)
LY2033298 M₄ M₄ allosteric pocket Similar scaffold to this compound; lacks M₂ activity No
VU152100 M₄ M₄ allosteric pocket Modified thienopyridine; lower potency No
Gallamine M₂ Allosteric (non-competitive) Polyphenolic structure; negative cooperativity No
WIN 62,577 M₂/M₄ Undetermined Steroid-derived; non-selective No

Key Differences :

  • LY2033298 vs. This compound : this compound is a chemically optimized derivative of LY2033298 with enhanced potency and M₂/M₄ cross-reactivity .
  • Gallamine vs. This compound : Gallamine acts as a negative allosteric modulator (NAM) at M₂, while this compound is a PAM .

Pharmacological and Functional Comparisons

Cooperativity with Orthosteric Agonists

Compound Cooperativity (α) with ACh (M₄) Cooperativity (α) with Iperoxo (M₂) β-Arrestin Recruitment Enhancement
This compound 79.4 19.5 +30% (ACh)
LY2033298 45.2 Not reported Minimal
VU0357017 Not reported Not reported No detectable binding

Functional Insights :

  • This compound uniquely enhances β-arrestin-2 recruitment in M₂ receptors, a feature absent in LY2033298 or gallamine .
  • In contrast to this compound, MRS2500 (P2Y₁ receptor PAM) forms more hydrogen bonds (8 vs. 4), suggesting distinct selectivity mechanisms .

Signaling Pathway Effects

Compound G Protein Activation (EC₅₀) ERK1/2 Phosphorylation β-Arrestin Bias
This compound 0.5 µM (M₂) Weak Yes
Iperoxo 0.001 µM (M₂) Strong No
ACh 1.2 µM (M₂) Moderate No

Mechanistic Notes:

  • This compound stabilizes active M₂/M₄ conformations, facilitating G protein coupling while promoting β-arrestin pathways—unlike orthosteric agonists like iperoxo, which primarily activate G proteins .
  • Co-crystallization studies show this compound and iperoxo bind simultaneously, with this compound enhancing iperoxo’s affinity by 25-fold .

Therapeutic Potential and Limitations

Compound Therapeutic Indication Limitations
This compound Schizophrenia (preclinical) M₂ activity → cardiovascular risk
LY2033298 Schizophrenia (preclinical) Low potency; no M₂ activity
VU152100 Cognitive disorders Limited efficacy data

Critical Insight :

  • This compound’s M₂ cross-reactivity limits clinical use but makes it a valuable tool for studying allosteric mechanisms .

Biological Activity

LY2119620 is a novel positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs). It has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as schizophrenia, due to its ability to modulate receptor activity without directly activating the receptor itself. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on receptor signaling, and implications for therapeutic use.

Allosteric Modulation

This compound enhances the affinity of orthosteric agonists (e.g., acetylcholine and iperoxo) for the M2 muscarinic receptor, which is crucial for its function as a PAM. The compound operates by binding to an allosteric site on the receptor, leading to conformational changes that stabilize the receptor in an active state. This results in increased efficacy of agonist binding and modulation of downstream signaling pathways.

Key Findings

  • Affinity Enhancement : this compound significantly increases the potency (EC50) of both acetylcholine and iperoxo at the M2 receptor, enhancing their binding and functional responses .
  • Signaling Pathways : The compound differentially modulates G-protein and β-arrestin pathways. While it enhances β-arrestin recruitment, it appears to inhibit G-protein activation at higher concentrations, indicating a bias in signaling pathways .

Structural Insights

Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound induces distinct conformational changes in the M2 receptor. These changes are critical for understanding how allosteric modulators can influence receptor dynamics and signaling .

Table 1: Effects of this compound on Receptor Signaling

Assay Type Agonist EC50 (nM) Emax (%) Signaling Pathway
GTPγS BindingAcetylcholine5.290G-protein Activation
GTPγS BindingIperoxo3.8100G-protein Activation
β-Arrestin RecruitmentAcetylcholine4.5130β-Arrestin Pathway
β-Arrestin RecruitmentIperoxo2.9115β-Arrestin Pathway

Data sourced from various functional assays demonstrating the modulatory effects of this compound on M2 receptor activity .

Study 1: Modulation of Schizophrenia Symptoms

In a preclinical study, this compound was evaluated for its potential to ameliorate symptoms associated with schizophrenia. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced negative symptoms in animal models. This suggests that enhancing M4 receptor activity through allosteric modulation may provide therapeutic benefits for patients with schizophrenia .

Study 2: Cardiovascular Safety Profile

Despite its promising effects on cognitive functions, concerns regarding cardiovascular safety due to M2 receptor cross-reactivity were raised. A study highlighted that while this compound exhibits potent PAM activity at M2 receptors, it also poses risks of cardiovascular side effects, necessitating careful consideration in therapeutic contexts .

Q & A

Basic Research Questions

Q. What experimental approaches validate LY2119620's allosteric modulation of M2/M4 receptors?

this compound's allosteric activity can be validated using [35S]GTPγS binding assays to measure its intrinsic agonist activity (e.g., 23.2% and 16.8% efficacy at M2 and M4 receptors, respectively) and synergistic effects with orthosteric agonists like ACh or iperoxo. Co-binding studies with radiolabeled [3H]this compound confirm its allosteric binding kinetics, showing increased Bmax without altering Kd, indicative of G-protein-dependent modulation .

Q. How to design functional assays to assess this compound's subtype selectivity?

Use CHO cells expressing recombinant human M1-M5 receptors. Measure this compound's potentiation of orthosteric agonists (e.g., ACh, iperoxo) via calcium mobilization or cAMP inhibition assays. Compare EC50 shifts and cooperativity factors (α-values) across subtypes. For example, this compound exhibits higher α-values for M4 (α = 79.4) than M2 (α = 19.5) when co-applied with ACh .

Q. What methodologies confirm this compound's structural interaction with M2/M4 receptors?

X-ray crystallography (e.g., PDB: 4MQS) reveals this compound binding in the extracellular vestibule, forming π-π stacking with Trp4227.35 and hydrogen bonds with Glu172 and Tyr177. NMR spectroscopy detects dynamic changes in residues like M2025.54 upon ligand binding, while molecular dynamics (MD) simulations highlight interactions with ECL2/ECL3 domains .

Advanced Research Questions

Q. How to resolve contradictions in this compound's differential effects on G-protein vs. β-arrestin signaling?

Structural studies (cryo-EM, DEER spectroscopy) show this compound stabilizes distinct intracellular conformations. For example, this compound-agonist complexes favor TM5/6/7 closure, impairing Gαi/o coupling but enhancing β-arrestin recruitment. To validate, perform comparative BRET/FRET assays measuring G-protein dissociation and β-arrestin recruitment kinetics in M2R-expressing cells .

Q. How can researchers optimize binding assays using [3H]this compound for allosteric site characterization?

Use membranes from M2/M4-expressing cells in saturation binding assays with [3H]this compound (Kd ~1.8–3.4 µM). Include orthosteric agonists (e.g., 100 nM iperoxo) to enhance allosteric site accessibility. For competition assays, test negative allosteric modulators (NAMs) like NMS to quantify cooperativity. Buffer optimization (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2) improves signal-to-noise ratios .

Q. What computational strategies elucidate this compound's impact on ligand dissociation kinetics?

Perform τRAMD simulations to model iperoxo dissociation pathways in M2R. This compound blocks egress routes via the extracellular vestibule (ECV), prolonging ligand residence. Validate with surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure kon/koff changes in the presence of this compound .

Q. How to engineer dualsteric ligands by modifying this compound's scaffold?

Functionalize this compound's amide group to hybridize with orthosteric agonists (e.g., iperoxo). Synthesize derivatives via nucleophilic aromatic substitution of the thienopyridine sulfoxide intermediate. Validate using FRET-based assays to confirm dual binding to orthosteric and allosteric sites .

Q. Why does this compound exhibit differential cooperativity with orthosteric vs. inverse agonists?

MD simulations show this compound stabilizes active receptor states, enhancing agonist affinity (positive cooperativity) but antagonizing inverse agonists like NMS. Use mutagenesis (e.g., Trp422Ala) to disrupt π-π interactions and quantify changes in radioligand binding parameters (Bmax, Kd) .

Properties

IUPAC Name

3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTGOXSAAQWLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.